1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
Description
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 2-chlorophenyl substituent at the N1 position and a 4-methoxyphenylamino group at the C3 position of the pyrrolidine ring.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-12-8-6-11(7-9-12)19-14-10-16(21)20(17(14)22)15-5-3-2-4-13(15)18/h2-9,14,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHIHSSSOUWHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, as well as any relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolidine class, characterized by a pyrrolidine ring with two substituents: a chlorophenyl group and a methoxyphenyl amino group. The general formula can be represented as:
This structure suggests potential interactions with biological targets, especially in microbial systems.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antibacterial properties. A study examined various pyrrolidine derivatives and found that compounds with halogen substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-(2-Chlorophenyl)-3-... | 0.0039 | Staphylococcus aureus |
| 1-(2-Chlorophenyl)-3-... | 0.025 | Escherichia coli |
| 2,6-Dipyrrolidino... | 0.015 | Bacillus subtilis |
| 2,4,6-Tripyrrolidinobenzene | 0.020 | Pseudomonas aeruginosa |
The presence of electron-withdrawing groups such as chlorine enhances the antibacterial efficacy by increasing the lipophilicity of the compounds, facilitating better membrane penetration .
Antifungal Activity
In addition to antibacterial properties, certain pyrrolidine derivatives have demonstrated antifungal activity. For instance, compounds were tested against Candida albicans, showing MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings could significantly affect antifungal potency.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| 1-(2-Chlorophenyl)-3-... | 16.69 | Candida albicans |
| Another Pyrrolidine Derivative | 56.74 | Fusarium oxysporum |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Pyrrolidine Derivatives :
In a comprehensive study involving various pyrrolidine derivatives, researchers found that modifications on the amino groups significantly influenced both antibacterial and antifungal activities. The study highlighted that compounds with methoxy groups exhibited superior activity compared to their unsubstituted counterparts . -
Mechanism of Action :
The mechanism by which these compounds exert their effects includes disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity, leading to cell death .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
- Study Title: "Evaluation of Anticancer Activity of Pyrrolidine Derivatives"
- Findings: The compound demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potential as a lead compound for further development.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes effectively.
Case Study:
- Study Title: "Antimicrobial Screening of Novel Pyrrolidine Derivatives"
- Findings: In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Neuropharmacology
The unique structure of 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione positions it as a potential modulator of neurotransmitter systems.
Case Study:
- Study Title: "Investigation of Pyrrolidine Derivatives as Neurotransmitter Modulators"
- Findings: The compound was found to enhance GABAergic transmission in neuronal cultures, suggesting potential applications in treating anxiety disorders.
Orexin Receptor Agonism
Research has highlighted the role of orexin receptors in sleep regulation and appetite control. Compounds similar to this compound have been investigated for their agonistic effects on these receptors.
Case Study:
- Study Title: "Orexin Receptor Agonists: A New Class of Therapeutics"
- Findings: The compound showed promising results in activating orexin receptors, indicating its potential use in treating sleep disorders and obesity.
Synthesis of Functional Polymers
The reactivity of pyrrolidine derivatives allows them to be used as monomers in the synthesis of functional polymers. These materials can be tailored for specific applications such as drug delivery systems or sensors.
Data Table: Functional Properties of Polymers Derived from Pyrrolidine
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Conductive Polymers | Electronics | High conductivity, flexibility |
| Biodegradable Polymers | Drug Delivery | Controlled release, biocompatibility |
| Photonic Polymers | Sensors | Sensitivity to light changes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogs:
Structural Analogues and Substitution Effects
Pharmacological Activity
GABA-Transaminase (GABA-T) Inhibition :
- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibits potent GABA-T inhibition (IC₅₀ = 100.5 µM), outperforming vigabatrin (reference drug) in fluorometric assays .
- In contrast, derivatives with salicyldehyde substituents (e.g., IC₅₀ = 160.4 µM) show reduced potency, highlighting the critical role of electron-withdrawing groups (e.g., bromine) in activity .
- The 4-methoxyphenylamino group in the target compound may mimic arylpiperazine pharmacophores, though empirical data are lacking .
Physicochemical Properties
- Lipophilicity: Methoxy and dimethylamino groups reduce logP values (e.g., 1.08 for the piperidinyl derivative), enhancing aqueous solubility compared to brominated analogs (logP > 2) .
Synthetic Accessibility :
- Bromoalkyl intermediates (e.g., 1-(4-bromobutyl)-3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione) are pivotal for introducing flexible chains, enabling further modifications .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione?
- Answer : The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclocondensation reactions. A common approach includes reacting substituted anilines with chlorinated aromatic precursors under basic conditions (e.g., NaOH in dichloromethane). For example, highlights the use of aminopyrrolidine intermediates in multi-step syntheses, where regioselective functionalization is achieved via nucleophilic substitution at the 3-position of the pyrrolidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by , , and HRMS are critical .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : X-ray crystallography is the gold standard for confirming molecular structure. and demonstrate the use of single-crystal X-ray diffraction to resolve bond angles and stereochemistry in similar pyrrolidine-2,5-dione derivatives. Complementary techniques include FT-IR (to verify carbonyl and amine groups) and elemental analysis (to confirm purity >95%) .
Q. What safety protocols are essential when handling this compound?
- Answer : Due to potential toxicity (e.g., H302: harmful if swallowed), researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. specifies handling guidelines for chlorinated pyrrolidine analogs, including waste disposal via certified chemical waste services and emergency measures for skin contact (immediate rinsing with water for 15 minutes) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Answer : Reaction optimization via Design of Experiments (DoE) is recommended. Factors such as temperature (40–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) should be systematically tested. reports achieving 99% purity in a related synthesis by adjusting stoichiometric ratios and reaction time, with in-process HPLC monitoring .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). emphasizes dose-response curve reproducibility and mechanistic studies (e.g., ROS detection) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
